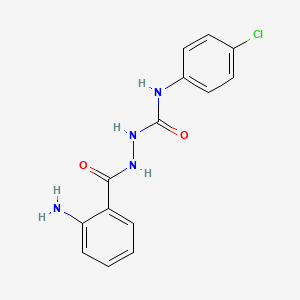

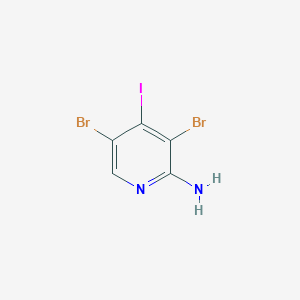

![molecular formula C26H26N2O B2379083 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 866010-27-7](/img/structure/B2379083.png)

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as TBB or TBBz, is a benzodiazepine derivative that has been widely used in scientific research. This compound is known for its ability to selectively bind to the α5 subunit-containing GABA-A receptors, which are primarily expressed in the hippocampus. This property makes TBB a potential tool for investigating the physiological and biochemical functions of these receptors in the brain.

Scientific Research Applications

Chemical Synthesis and Modification

- The compound is a subject of chemical synthesis studies, with research demonstrating regioselective A-Ring chlorination using tert-butyl hypochlorite, highlighting its potential for chemical modification and synthesis of analogues (Kaye & Mphahlele, 1994).

Structure-Activity Relationship

- Studies on the structure-activity relationship of 1,4-benzodiazepines indicate the significance of type and position of substituents in determining pharmacological properties (Sternbach, 1971).

Synthesis and Production Methods

- Research has focused on developing new methods for synthesizing benzodiazepine derivatives, including 1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, for industrial-scale production (Lyukshenko, Nikitin, & Morozhenko, 2019).

Palladium Complex Formation

- The compound has been utilized in the formation of palladium complexes, which are used as precatalysts in carbon-carbon bond-forming reactions, demonstrating its utility in organometallic chemistry (Spencer et al., 2005).

Library Synthesis for Pharmaceutical Exploration

- It has been included in the synthesis of libraries of benzodiazepines for pharmaceutical exploration, highlighting its versatility in drug development (Khan et al., 2016).

Rearrangement Studies

- Studies have been conducted on the acetic anhydride rearrangement of benzodiazepinones to isoindoles, exploring the chemical properties and potential transformations of the compound (Fryer et al., 1967).

Coordination Chemistry

- The compound's derivatives have been used in coordination chemistry, forming complexes with metals such as palladium, contributing to studies in inorganic chemistry (Cusumano et al., 1991).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body .

Mode of Action

It’s known that benzodiazepines generally work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines are known to affect the gabaergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Pharmacokinetics

Similar compounds are generally well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

It’s known that benzodiazepines can cause a decrease in neuronal excitability and a reduction in the perception of anxiety, stress, and fear .

Future Directions

The future directions in the study of benzodiazepines and their derivatives could involve the development of compounds with improved efficacy, safety, and tolerability. This could include the design of compounds that are more selective for certain subtypes of the GABA_A receptor, potentially reducing side effects .

properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c1-26(2,3)21-15-13-19(14-16-21)18-28-23-12-8-7-11-22(23)25(27-17-24(28)29)20-9-5-4-6-10-20/h4-16H,17-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTACYEZOSXXMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2379012.png)

![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)

![N-[2-(Trifluoromethyl)-1,3-benzoxazol-6-yl]prop-2-enamide](/img/structure/B2379021.png)

![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)